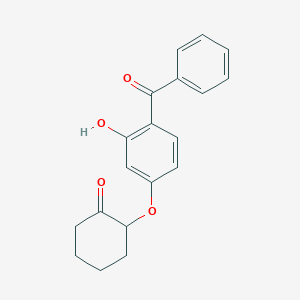
2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone, also known as BHPC, is a synthetic compound that has been widely studied for its potential therapeutic applications. BHPC belongs to the class of compounds known as diarylheptanoids, which are known for their anti-inflammatory and antioxidant properties. In
作用机制
The mechanism of action of 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase. 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has also been shown to modulate the activity of various transcription factors involved in inflammation and oxidative stress, including NF-kappaB and Nrf2.
Biochemical and Physiological Effects
2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of antioxidant enzymes such as superoxide dismutase. 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has also been shown to inhibit the growth of various cancer cell lines, including breast cancer and colon cancer.
实验室实验的优点和局限性
One advantage of 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone is that it has been shown to be relatively safe and well-tolerated in animal studies. 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has also been shown to have good bioavailability and to be able to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. One limitation of 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for further research on 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone. One area of research could be to further elucidate the mechanism of action of 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone, in order to better understand its therapeutic potential. Another area of research could be to investigate the potential use of 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone in combination with other therapeutic agents, in order to enhance its anti-inflammatory and antioxidant effects. Finally, further studies are needed to investigate the potential use of 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
合成方法
2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone can be synthesized through a multi-step process involving the reaction of 4-benzoylphenol with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then further reacted with 3-chlorohydroquinone to yield 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone. This synthesis method has been optimized to yield high purity 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone with good yields, making it suitable for large-scale production.
科学研究应用
2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has been shown to have a range of potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-tumor effects. In particular, 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-(4-Benzoyl-3-hydroxyphenoxy)cyclohexanone has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C19H18O4 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
2-(4-benzoyl-3-hydroxyphenoxy)cyclohexan-1-one |
InChI |
InChI=1S/C19H18O4/c20-16-8-4-5-9-18(16)23-14-10-11-15(17(21)12-14)19(22)13-6-2-1-3-7-13/h1-3,6-7,10-12,18,21H,4-5,8-9H2 |
InChI 键 |
OVOFNOCNAIVENJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)OC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O |
规范 SMILES |
C1CCC(=O)C(C1)OC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-4-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283877.png)
![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283879.png)
![6-Amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283880.png)
![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)
![6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283883.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283884.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)
![6-Amino-4-[3-(1-naphthylmethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283887.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283889.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283890.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283891.png)
![6-Amino-4-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283892.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283896.png)